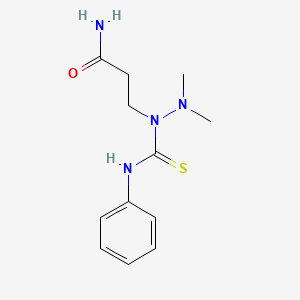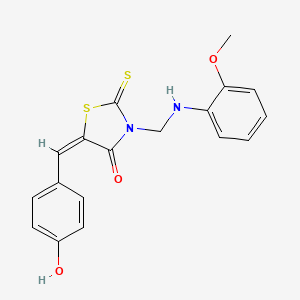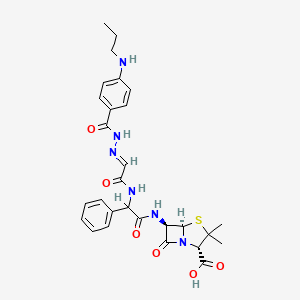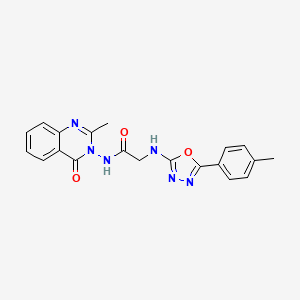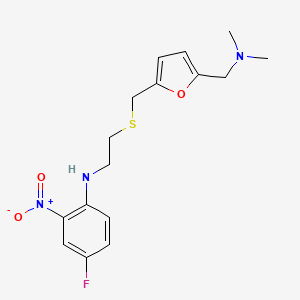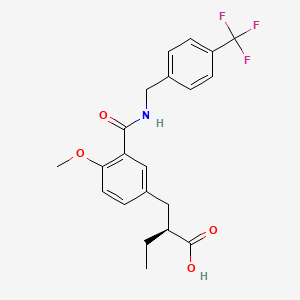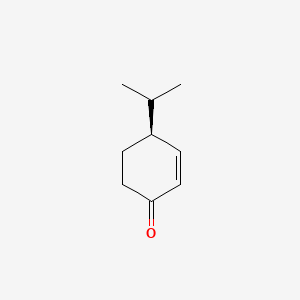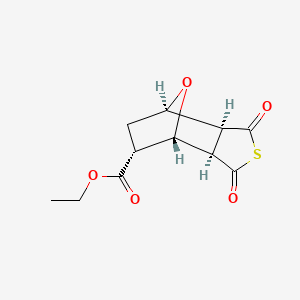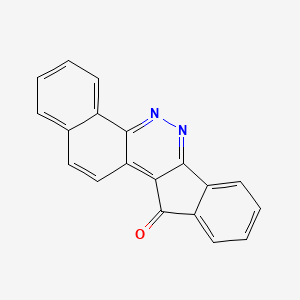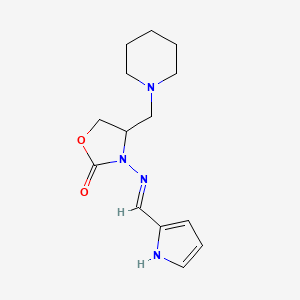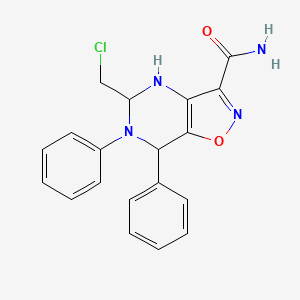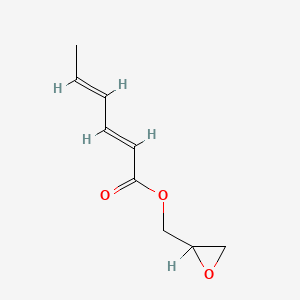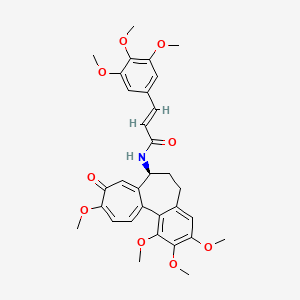
2-Propenamide, N-(5,6,7,9-tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo(a)heptalen-7-yl)-3-(3,4,5-trimethoxyphenyl)-, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenamide, N-(5,6,7,9-tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo(a)heptalen-7-yl)-3-(3,4,5-trimethoxyphenyl)-, (S)- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple methoxy groups and a unique heptalen structure, which may contribute to its distinct chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the heptalen core and the introduction of methoxy groups. Typical synthetic routes may include:
Formation of the Heptalen Core: This step may involve cyclization reactions using appropriate starting materials and catalysts.
Introduction of Methoxy Groups: Methoxylation reactions using reagents such as dimethyl sulfate or methanol in the presence of a base.
Amidation: The final step may involve the formation of the propenamide group through amidation reactions using appropriate amines and acylating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
This compound may undergo various types of chemical reactions, including:
Oxidation: Oxidative cleavage of methoxy groups or the heptalen core.
Reduction: Reduction of the carbonyl group in the heptalen structure.
Substitution: Nucleophilic or electrophilic substitution reactions at the methoxy groups or the propenamide moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, acids, or bases.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
This compound may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Binding to Enzymes: Inhibition or activation of enzymatic activity.
Interaction with Receptors: Modulation of receptor signaling pathways.
Alteration of Cellular Processes: Impact on cellular metabolism, proliferation, or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
2-Propenamide, N-(5,6,7,9-tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo(a)heptalen-7-yl)-3-(3,4,5-trimethoxyphenyl)-, ®-: The enantiomer of the compound .
Other Methoxy-Substituted Heptalenes: Compounds with similar heptalen cores and methoxy substitutions.
Uniqueness
This compound’s uniqueness lies in its specific stereochemistry and the arrangement of methoxy groups, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
134568-33-5 |
|---|---|
Fórmula molecular |
C32H35NO9 |
Peso molecular |
577.6 g/mol |
Nombre IUPAC |
(E)-N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C32H35NO9/c1-36-24-12-10-20-21(17-23(24)34)22(11-9-19-16-27(39-4)31(41-6)32(42-7)29(19)20)33-28(35)13-8-18-14-25(37-2)30(40-5)26(15-18)38-3/h8,10,12-17,22H,9,11H2,1-7H3,(H,33,35)/b13-8+/t22-/m0/s1 |
Clave InChI |
PPEOGDNAOPHKRF-SYZXBLONSA-N |
SMILES isomérico |
COC1=CC=C2C(=CC1=O)[C@H](CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)/C=C/C4=CC(=C(C(=C4)OC)OC)OC |
SMILES canónico |
COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C=CC4=CC(=C(C(=C4)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


